An In-depth Technical Guide to Fmoc-Phe(4-tBu)-OH: Chemical Properties, Structure, and Application in Peptide Synthesis
An In-depth Technical Guide to Fmoc-Phe(4-tBu)-OH: Chemical Properties, Structure, and Application in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-Fmoc-4-tert-butyl-L-phenylalanine, commonly referred to as Fmoc-Phe(4-tBu)-OH, is a pivotal amino acid derivative extensively utilized in solid-phase peptide synthesis (SPPS). Its unique structural features, particularly the presence of a tert-butyl group on the phenyl ring, confer advantageous properties that enhance peptide stability and solubility. This technical guide provides a comprehensive overview of the chemical properties, structure, and practical applications of Fmoc-Phe(4-tBu)-OH, tailored for professionals in research and drug development.
Chemical Structure and Properties
Fmoc-Phe(4-tBu)-OH is characterized by a fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino group of 4-tert-butyl-L-phenylalanine. This strategic protection allows for its controlled incorporation into a growing peptide chain during SPPS. The tert-butyl group at the para position of the phenyl ring is a key modification that distinguishes it from the standard Fmoc-phenylalanine.
Synonyms: Fmoc-L-Phe(4-tBu)-OH, Fmoc-p-tBu-L-Phe-OH, (S)-Fmoc-2-amino-3-(4-tert-butyl-phenyl)propionic acid[1][2]
Core Structure
The fundamental structure of Fmoc-Phe(4-tBu)-OH consists of three main components:
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L-phenylalanine backbone: The core amino acid structure.
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4-tert-butyl group: A bulky hydrophobic group attached to the phenyl ring, which enhances solubility in organic solvents and can influence peptide conformation.
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Fmoc protecting group: A base-labile protecting group on the N-terminus, crucial for the iterative nature of Fmoc-based SPPS.
Quantitative Data Summary
| Property | Value | Reference(s) |
| CAS Number | 213383-02-9 | [1][2] |
| Molecular Formula | C₂₈H₂₉NO₄ | [1][2] |
| Molecular Weight | 443.56 g/mol | [1][2] |
| Appearance | Off-white solid | [1][2] |
| Purity | ≥98% (HPLC) | [1][2] |
| Storage Conditions | 0-8 °C | [1][2] |
Note: Specific values for melting point and detailed solubility in various organic solvents are not consistently reported in publicly available literature. However, the presence of the tert-butyl group generally increases solubility in common SPPS solvents like Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).
Experimental Protocols
The primary application of Fmoc-Phe(4-tBu)-OH is in Fmoc-based solid-phase peptide synthesis. The following protocols are generalized procedures that can be adapted for the incorporation of this amino acid.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Cycle for Incorporating Fmoc-Phe(4-tBu)-OH
This protocol outlines a standard manual procedure for a single coupling cycle on a 0.1 mmol scale.
1. Resin Swelling:
- Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in DMF for 30-60 minutes in a reaction vessel.
- Drain the DMF.
2. Fmoc Deprotection:
- Add a 20% solution of piperidine (B6355638) in DMF to the resin.
- Agitate for 5 minutes, then drain.
- Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 15-20 minutes.
- Drain the solution and wash the resin thoroughly with DMF (3-5 times), Dichloromethane (DCM) (3 times), and finally DMF (3 times).
3. Coupling of Fmoc-Phe(4-tBu)-OH:
- Activation: In a separate vial, dissolve Fmoc-Phe(4-tBu)-OH (3-5 equivalents relative to resin loading) and a suitable coupling agent (e.g., HBTU, HATU; 2.9-4.5 equivalents) in DMF. Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents). Allow the mixture to pre-activate for 1-5 minutes at room temperature.
- Coupling Reaction: Drain the wash solvent from the resin and immediately add the activated Fmoc-Phe(4-tBu)-OH solution.
- Agitate the reaction vessel at room temperature for 1-2 hours. Due to the steric hindrance of the tert-butyl group, a longer coupling time or a double coupling may be necessary to ensure complete reaction.
4. Washing:
- Drain the coupling solution from the resin.
- Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and by-products.
5. Monitoring the Coupling Reaction (Optional):
- A small sample of the resin can be taken for a Kaiser test. A negative result (yellow beads) indicates the successful completion of the coupling reaction.
This cycle is repeated for each subsequent amino acid in the peptide sequence.
Caption: Workflow of a single cycle in Fmoc-based Solid-Phase Peptide Synthesis for incorporating Fmoc-Phe(4-tBu)-OH.
Protocol 2: HPLC Analysis of Peptides Containing Phe(4-tBu)
This protocol provides a general method for assessing the purity of a crude peptide containing the 4-tert-butyl-phenylalanine residue.
Materials:
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Lyophilized crude peptide
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HPLC-grade water
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HPLC-grade acetonitrile (B52724) (ACN)
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Trifluoroacetic acid (TFA)
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A C18 reverse-phase HPLC column
Procedure:
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Mobile Phase Preparation:
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Mobile Phase A: 0.1% (v/v) TFA in water.
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Mobile Phase B: 0.1% (v/v) TFA in ACN.
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Sample Preparation:
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Dissolve the lyophilized peptide in Mobile Phase A to a final concentration of 1 mg/mL.
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HPLC Conditions:
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Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm).
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Flow Rate: 1.0 mL/min.
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Detection: UV absorbance at 214 nm and 280 nm.
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Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a typical starting point. The hydrophobicity of the 4-tert-butyl group may require optimization of the gradient for effective separation.
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Data Analysis:
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Integrate the peaks in the chromatogram. The purity is calculated as the percentage of the area of the main peptide peak relative to the total area of all detected peaks.
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Mandatory Visualizations
Logical Workflow for Peptide Synthesis and Analysis
The following diagram illustrates the overarching workflow from the initial synthesis steps to the final analysis of a peptide incorporating Fmoc-Phe(4-tBu)-OH.
Caption: High-level workflow for the synthesis and analysis of a peptide containing 4-tert-butyl-phenylalanine.
Applications in Drug Development
The incorporation of Fmoc-Phe(4-tBu)-OH into peptide sequences is a strategic choice in drug design and development for several reasons:
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Enhanced Solubility and Stability: The tert-butyl group increases the hydrophobicity of the amino acid, which can improve the solubility of the resulting peptide in organic solvents used during synthesis and purification. This modification can also enhance the metabolic stability of the peptide by sterically hindering enzymatic degradation.
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Modulation of Biological Activity: The bulky tert-butyl group can influence the peptide's three-dimensional conformation. This can lead to altered binding affinities for biological targets, potentially enhancing potency or selectivity.
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Improved Pharmacokinetic Properties: The increased lipophilicity imparted by the 4-tert-butyl group can influence the pharmacokinetic profile of a peptide therapeutic, potentially affecting its absorption, distribution, metabolism, and excretion (ADME) properties.
Conclusion
Fmoc-Phe(4-tBu)-OH is a valuable and versatile building block in the field of peptide chemistry. Its unique chemical properties, stemming from the 4-tert-butyl substitution, offer significant advantages in the synthesis of complex and therapeutically relevant peptides. By providing enhanced solubility, stability, and a means to modulate biological activity, Fmoc-Phe(4-tBu)-OH serves as a critical tool for researchers and scientists dedicated to advancing peptide-based drug discovery and development. A thorough understanding of its characteristics and optimized handling in experimental protocols is key to leveraging its full potential.
